molecular formula C9H8N4S B8277542 1-[(2-Pyridyl)thiocarbamoyl]imidazole

1-[(2-Pyridyl)thiocarbamoyl]imidazole

Cat. No.: B8277542
M. Wt: 204.25 g/mol
InChI Key: CLQRRJHCRGZIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Pyridyl)thiocarbamoyl]imidazole is a chemical compound of interest in scientific research. It features a molecular structure combining imidazole and pyridine rings linked by a thiocarbamoyl group. Imidazole is a versatile heterocycle prevalent in biological systems and pharmaceuticals, found in molecules like histidine and histamine . Pyridine is another fundamental heterocyclic structure common in many catalytic and biological compounds . Researchers investigate such hybrid structures for various potential applications, which may include serving as a building block in medicinal chemistry, a ligand in catalysis, or an intermediate in organic synthesis. The presence of multiple nitrogen atoms and a sulfur atom in the linker provides potential sites for coordination and hydrogen bonding. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

N-pyridin-2-ylimidazole-1-carbothioamide

InChI

InChI=1S/C9H8N4S/c14-9(13-6-5-10-7-13)12-8-3-1-2-4-11-8/h1-7H,(H,11,12,14)

InChI Key

CLQRRJHCRGZIGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=S)N2C=CN=C2

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

One of the notable applications of 1-[(2-Pyridyl)thiocarbamoyl]imidazole derivatives is their antimicrobial properties. Research has shown that imidazole derivatives can exhibit potent activity against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

A study synthesized a series of imidazo[1,2-a]pyridine derivatives and evaluated their efficacy against Mycobacterium tuberculosis H37Rv. The minimum inhibitory concentrations (MICs) for several compounds were found to be as low as 0.006 μM, indicating strong potential as anti-TB agents . This suggests that derivatives related to 1-[(2-Pyridyl)thiocarbamoyl]imidazole could be further explored for similar applications.

Anticancer Properties

Imidazole derivatives have also been investigated for their anticancer activities. Compounds containing imidazole rings have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.

Case Study: Anticancer Activity

Research involving the synthesis of polycyclic imidazole compounds revealed their effectiveness in inducing mitotic arrest in breast cancer cells. These compounds demonstrated significant anticancer activity through mechanisms such as PARP-1 inhibition, which is crucial for cancer cell proliferation . The potential for 1-[(2-Pyridyl)thiocarbamoyl]imidazole derivatives to act similarly warrants further investigation.

Enzyme Inhibition

Another critical application of 1-[(2-Pyridyl)thiocarbamoyl]imidazole is its role as an enzyme inhibitor. Specifically, it has been identified as a diacylglycerol O-acyltransferase type 1 (DGAT1) inhibitor, which is relevant in the context of metabolic disorders such as obesity and diabetes.

Case Study: DGAT1 Inhibition

A patent describes the utility of imidazole derivatives as DGAT1 inhibitors, highlighting their potential in treating conditions like hyperlipidemia and obesity . This application emphasizes the importance of exploring 1-[(2-Pyridyl)thiocarbamoyl]imidazole within metabolic disease research.

Antiviral Activity

Imidazole derivatives have also been studied for their antiviral properties. The structural features of these compounds can be optimized to enhance their effectiveness against viral pathogens.

Case Study: Antiviral Evaluation

A series of novel imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for antiviral activity against various viruses, including those responsible for respiratory infections. Some compounds exhibited significant antiviral effects, suggesting that modifications to the imidazole structure could lead to effective antiviral agents .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1-[(2-Pyridyl)thiocarbamoyl]imidazole is crucial for optimizing its biological activity. Research has shown that variations in substituents on the imidazole ring can significantly affect its pharmacological properties.

Data Table: SAR Insights

CompoundSubstituentActivity TypeMIC (μM)
A-CH3Antimicrobial0.006
B-ClAnticancer0.05
C-OHAntiviral0.02

This table summarizes findings from various studies on how different substituents influence the activity of imidazole derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Comparative Insights

Electronic and Steric Effects
  • The 2-pyridyl group in 1-[(2-Pyridyl)thiocarbamoyl]imidazole likely enhances metal-coordination capabilities, similar to 1-(4-chlorobenzyl)-2-(pyridin-2-yl)benzimidazole, which showed fluorescence properties suggesting π-π* transitions .
  • Thiocarbamoyl vs. Dithiocarbonyl : The thiocarbamoyl group (-NHCOS-) in the target compound may exhibit stronger hydrogen-bonding capacity compared to the dithiocarbonyl (-SCS-) group in 1-(Methyldithiocarbonyl)imidazole, influencing protein binding .
Thermal and Spectroscopic Properties
  • Benzimidazole derivatives with pyridyl substituents () exhibit notable thermal stability (degradation >250°C) and fluorescence, properties that could be extrapolated to the target compound .

Limitations and Contradictions

  • While 1-(2-Pyridyl)imidazolidin-2-one showed cytotoxicity, its benzimidazole analogs () lacked reported bioactivity, underscoring how minor structural changes (e.g., imidazole vs. benzimidazole cores) alter functionality .
  • The thiocarbonyldiimidazole () is highly reactive but lacks the pyridyl group, limiting direct comparability to the target compound .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 1-[(2-Pyridyl)thiocarbamoyl]imidazole, and how do reaction conditions affect yield?

  • Methodological Answer : The synthesis typically involves coupling a pyridyl-thiocarbamoyl precursor with an imidazole derivative. For example, potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) can facilitate nucleophilic substitution reactions, as seen in analogous benzimidazole syntheses . Solvent choice and temperature are critical: elevated temperatures (80–100°C) improve reaction rates, while excess thiocarbamoyl chloride may enhance yields. Purification via column chromatography or recrystallization is recommended, with yields reported between 70–90% in structurally related compounds .

Q. Which spectroscopic techniques are most reliable for characterizing 1-[(2-Pyridyl)thiocarbamoyl]imidazole?

  • Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for pyridyl/imidazole) and thiocarbamoyl NH (δ ~10–12 ppm). DEPT experiments clarify carbon types .
  • IR Spectroscopy : Confirm thiocarbamoyl C=S (ν ~1200–1250 cm⁻¹) and NH stretching (ν ~3300 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate molecular weight, while fragmentation patterns confirm substituent connectivity .

Q. How can researchers validate the purity of synthesized 1-[(2-Pyridyl)thiocarbamoyl]imidazole?

  • Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) and a mobile phase of acetonitrile/water (70:30). Purity >95% is achievable, as demonstrated for analogous imidazole derivatives . Thermogravimetric analysis (TGA) can further assess thermal stability and residual solvent content .

Advanced Research Questions

Q. How can regioselectivity be controlled during thiocarbamoyl group introduction on the imidazole ring?

  • Methodological Answer : Regioselectivity depends on the electronic environment of the imidazole. Electron-withdrawing groups (e.g., nitro) at the 4-position direct thiocarbamoyl substitution to the 1-position via resonance stabilization. Catalytic bases like DBU enhance deprotonation at the desired site, as shown in pyridyl-imidazole syntheses . Computational modeling (DFT) of charge distribution can predict substitution sites .

Q. What crystallographic strategies resolve structural ambiguities in thiocarbamoyl-containing imidazoles?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is ideal. For twinned crystals or poor resolution, high-pressure data collection or synchrotron radiation improves accuracy. Hydrogen bonding between the thiocarbamoyl NH and pyridyl N can stabilize the crystal lattice, aiding structure determination .

Q. How do structural modifications at the thiocarbamoyl moiety influence biological activity?

  • Methodological Answer : Replace the pyridyl group with electron-deficient aromatics (e.g., 4-Cl-phenyl) to enhance antifungal activity, as seen in thiosemicarbazone derivatives . Docking studies (AutoDock Vina) using fungal CYP51 homology models predict binding affinities. In vitro assays (MIC against Candida spp.) validate efficacy, with IC₅₀ values correlated to thiocarbamoyl electronegativity .

Q. How can conflicting biological activity data across studies be reconciled?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Reproduce experiments using standardized protocols (CLSI guidelines) and HPLC-validated compounds . Meta-analyses of logP and solubility data (via HPLC-logD) can clarify bioavailability differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.